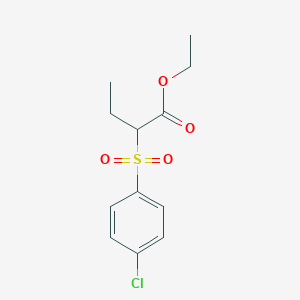
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a 4-chlorobenzene sulfonyl group attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl butanoate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+ethyl butanoate→Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Sulfonamide or sulfonyl thiol derivatives.
Reduction: Sulfonamide or sulfone.
Hydrolysis: 4-chlorobenzenesulfonic acid and butanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate or as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active sulfonyl moiety.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can be compared with other sulfonyl esters such as:
- Ethyl 2-(4-methylbenzenesulfonyl)butanoate
- Ethyl 2-(4-nitrobenzenesulfonyl)butanoate
- Ethyl 2-(4-methoxybenzenesulfonyl)butanoate
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their reactivity and applications. This compound is unique due to the presence of the chlorine atom, which can enhance its electrophilicity and reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
344437-66-7 |
|---|---|
Molekularformel |
C12H15ClO4S |
Molekulargewicht |
290.76 g/mol |
IUPAC-Name |
ethyl 2-(4-chlorophenyl)sulfonylbutanoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-11(12(14)17-4-2)18(15,16)10-7-5-9(13)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
DSMNDMZXQSJBRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


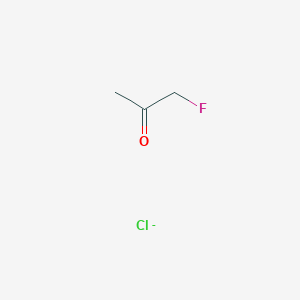
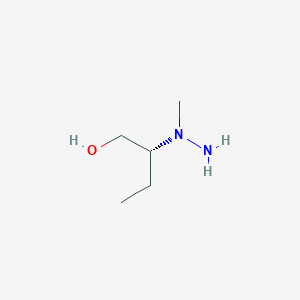

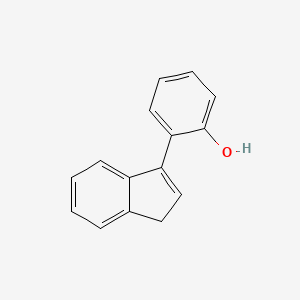

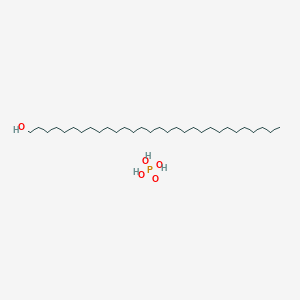
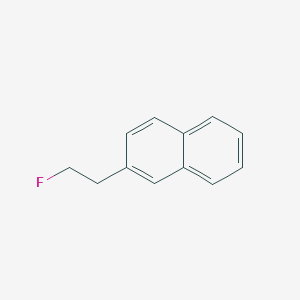
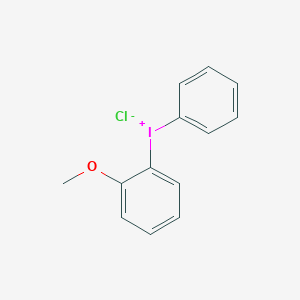

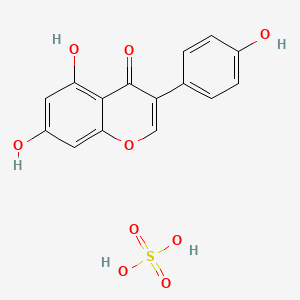
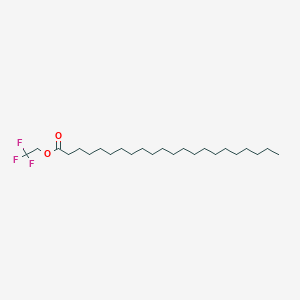
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
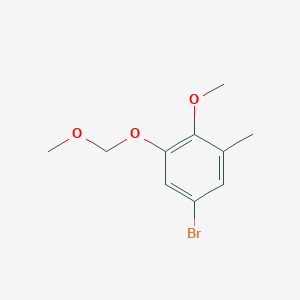
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
